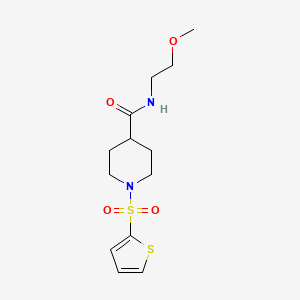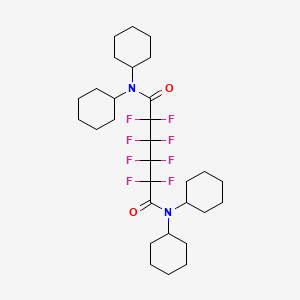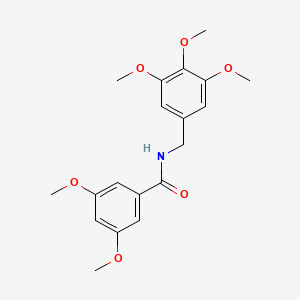
N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as MTSES, is a chemical compound that has been widely used in scientific research. MTSES belongs to the class of sulfhydryl-reactive compounds, which are commonly used to modify proteins and study their functions.
作用機序
N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction. This reaction results in the formation of a covalent bond between N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide and the cysteine residue, leading to the modification of the protein's structure and function. The modification can be reversible or irreversible, depending on the reaction conditions.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to affect the function of various proteins in biological systems. For example, N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been used to study the function of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated sodium channel (Nav1.5). N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has also been used to study the function of transporters, such as the dopamine transporter (DAT) and the glutamate transporter (EAAT2). N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to affect the activity, stability, and conformation of these proteins, leading to changes in their function.
実験室実験の利点と制限
N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a highly specific reagent that can selectively modify cysteine residues in proteins. It is also a reversible modifier, allowing researchers to study the reversible changes in protein function. N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a water-soluble compound, making it easy to use in biological systems. However, N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has some limitations. It can react with other nucleophiles in addition to cysteine residues, leading to nonspecific modifications. It can also affect the stability of proteins, leading to changes in their function.
将来の方向性
There are several future directions for the use of N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in scientific research. One direction is to study the effect of N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide on the function of membrane proteins in different biological systems. Another direction is to develop new sulfhydryl-reactive reagents with improved specificity and selectivity for cysteine residues. N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can also be used to study the function of proteins in disease states, such as cystic fibrosis and Parkinson's disease. Finally, N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can be used to study the effect of protein modifications on drug binding and efficacy.
Conclusion:
In conclusion, N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a sulfhydryl-reactive reagent that has been widely used in scientific research to study the function of proteins. It is a highly specific and reversible modifier that can selectively modify cysteine residues in proteins. N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to affect the function of various proteins in biological systems, making it a valuable tool for studying protein function. However, N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has some limitations, and future research should focus on developing new sulfhydryl-reactive reagents with improved specificity and selectivity for cysteine residues.
合成法
N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multistep process starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. The 2-thienyl chloride is then reacted with piperidine to form 2-(piperidin-1-yl)thiophene. This intermediate is then reacted with N-(2-methoxyethyl)chloroacetamide to form N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.
科学的研究の応用
N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been widely used in scientific research to study the functions of proteins. It is commonly used as a sulfhydryl-reactive reagent to modify cysteine residues in proteins. This modification can affect the protein's structure and function, allowing researchers to study the protein's role in various biological processes. N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been used to study the function of ion channels, transporters, receptors, and enzymes in various biological systems.
特性
IUPAC Name |
N-(2-methoxyethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-19-9-6-14-13(16)11-4-7-15(8-5-11)21(17,18)12-3-2-10-20-12/h2-3,10-11H,4-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRFGIMOYYOZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(4-iodophenoxy)butoxy]quinoline](/img/structure/B5178236.png)


![4-[(4-{N-[(3,4-dimethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5178258.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5178272.png)

![2-{[(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5178278.png)
![2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5178279.png)
![3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5178289.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5178290.png)
![1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one](/img/structure/B5178295.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178303.png)
![N-benzyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5178308.png)
